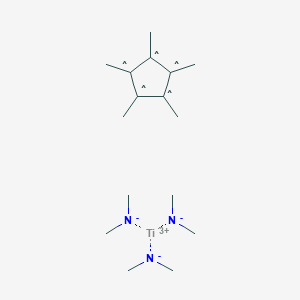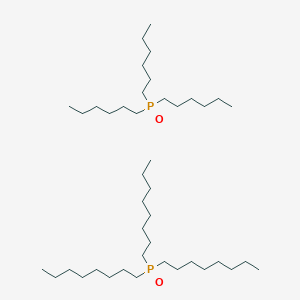
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylcyclopentadienyltris (dimethylamino)titanium (IV) is an organometallic compound . It is a red crystal in form . The molecular formula is C16H33N3Ti and the molecular weight is 315.32 . It is also known to be moisture sensitive .
Molecular Structure Analysis
The molecular structure of this compound consists of a titanium (IV) atom at the center, surrounded by a pentamethylcyclopentadienyl group and three dimethylamino groups .Aplicaciones Científicas De Investigación
Catalysis and Polymerization
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) and its derivatives play a crucial role in catalysis and polymerization processes. They are involved in ammonolysis, leading to the formation of polynuclear nitrido complexes, showcasing their utility in creating complex structures through molecular transformations (Abarca et al., 2000). Similarly, these compounds have been explored for their efficacy in olefin polymerization, presenting a significant advancement in the synthesis of polymers with varying properties (Rhodes et al., 2001).
Chemical Reactions and Bond Formation
The complexation behavior of titanium and zirconium with N,N-dimethylaminoethylcyclopentadienyl ligands has been studied, indicating the potential for new C-N and C-C bond-forming reactions facilitated by titanium complexes (Jutzi & Kleimeier, 1995). This opens avenues for synthesizing imines, hydrazones, and other nitrogen-containing compounds through catalyzed reactions (Odom, 2005).
Surface Chemistry and Material Science
The compound has also been explored in the context of material science, specifically in the formation of diffusion barrier films on semiconductor substrates. Its adsorption and dissociation on Si(100)-2 × 1 surfaces have been studied, providing insights into low-temperature decomposition pathways and the chemisorption mechanism, which is vital for the development of microelectronic devices (Rodriguez-Reyes & Teplyakov, 2008).
Nanotechnology and Medicinal Applications
Interestingly, titanium dioxide nanoparticles, while not directly related to the exact compound , highlight the broader context of titanium(IV) applications in medicine. These nanoparticles have been explored for their potential in novel medical therapies, including photodynamic therapy for treating various diseases. Such research underscores the versatility and importance of titanium(IV) compounds in advancing medical and technological innovations (Ziental et al., 2020).
Safety and Hazards
This compound is classified as a flammable solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (titanium in this case) forms a bond with a carbon atom of an organic ligand .
Biochemical Pathways
Organometallic compounds like this are often used in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others , suggesting that they may interact with a variety of biochemical pathways depending on the specific application.
Result of Action
As an organometallic compound, its effects would likely depend on the specific biochemical pathways it interacts with .
Action Environment
Pentamethylcyclopentadienyltris (dimethylamino)titanium(IV) is sensitive to moisture . Therefore, the environmental conditions, particularly the presence of moisture, could significantly influence its action, efficacy, and stability.
Propiedades
InChI |
InChI=1S/C10H15.3C2H6N.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-3-2;/h1-5H3;3*1-2H3;/q;3*-1;+3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHXPBPEIVFDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[N-]C.C[N-]C.C[N-]C.[Ti+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)







